molecular formula C8H7Br3O B1386589 1,3-Dibromo-2-(2-bromoethoxy)benzene CAS No. 206347-32-2

1,3-Dibromo-2-(2-bromoethoxy)benzene

Cat. No.: B1386589
CAS No.: 206347-32-2
M. Wt: 358.85 g/mol
InChI Key: GGANKCYHHSNNJR-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H7Br3O. It is a brominated derivative of benzene, characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1,3-Dibromo-2-(2-bromoethoxy)benzene can be synthesized through the reaction of 1,3-dibromobenzene with 2-bromoethanol. The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1,3-Dibromo-2-(2-bromoethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atoms with nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Scientific Research Applications

1,3-Dibromo-2-(2-bromoethoxy)benzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs and drug candidates.

    Material Science: It is used in the preparation of brominated polymers and materials with specific properties, such as flame retardancy.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring or the ethoxy group. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids, which can further participate in various chemical transformations.

Comparison with Similar Compounds

1,3-Dibromo-2-(2-bromoethoxy)benzene can be compared with other brominated benzene derivatives, such as:

    1,2-Dibromoethane: This compound has two bromine atoms on an ethane backbone, making it structurally different from this compound.

    1,3-Dibromobenzene: This compound lacks the ethoxy group present in this compound, making it less versatile in certain chemical reactions.

    2-Bromoethylbenzene: This compound has a single bromine atom on the ethyl group attached to the benzene ring, making it less reactive compared to this compound.

This compound is unique due to the presence of multiple bromine atoms and the ethoxy group, which provide it with distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1,3-dibromo-2-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANKCYHHSNNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651944
Record name 1,3-Dibromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206347-32-2
Record name 1,3-Dibromo-2-(2-bromoethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206347-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2-Dibromoethane (5.0 ml, 58 mmol) was added to a solution of sodium hydroxide (2.5 g, 63 mmol) and 2,6-dibromophenol (14.5 g, 57.6 mmol) in 45 ml of water. The mixture was stirred under reflux for 20 hours and then extracted with ether. The combined organic layers was dried over Na2SO4, filtered and concentrated to give colorless oil. Silica gel chromatography, using a gradient of ethyl acetate, in hexanes to afforded 1,3-dibromo-2-(2-bromo-ethoxy)-benzene (11.55 g, 57% yield) as a colorless oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2,6-dibromophenol (10.2 g, 40 mmol), 1,2-dibromoethane (7.6 g, 40 mmol) and NaOH (1.76 g, 44 mmol) in water was heated at reflux overnight under stirring. The mixture was cooled, extracted with diethyl ether (2×100 mL), the extract washed with aqueous NaOH, brine, dried (MgSO4) and concentrated to give the product as a pale yellow oil. Yield: 10.0 g (70%). 1H NMR (400 MHz, CDCl3) δ 3.73 (t, 2H), 4.31 (t, 2H), 6.88 (t, 1H), 7.50 (d, 2H). *Previously reported in Tetrahedron Lett. 1998, 39, 2219-2222.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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